REACTION_CXSMILES
|
C(OS([O:7][CH2:8][CH3:9])(=O)=O)C.C(N(CCC)CCC)CC.[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](=[CH2:29])C(O)=O.C[C:31](C)=[O:32]>>[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH:25]=[CH:29][C:31]([O:7][CH2:8][CH3:9])=[O:32]
|
Name
|
|
Quantity
|
57.41 g
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Name
|
|
Quantity
|
34.53 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant oily residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OS([O:7][CH2:8][CH3:9])(=O)=O)C.C(N(CCC)CCC)CC.[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](=[CH2:29])C(O)=O.C[C:31](C)=[O:32]>>[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH:25]=[CH:29][C:31]([O:7][CH2:8][CH3:9])=[O:32]
|
Name
|
|
Quantity
|
57.41 g
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Name
|
|
Quantity
|
34.53 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant oily residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |